molecular formula C13H23ClN2O B13964594 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B13964594
M. Wt: 258.79 g/mol
InChI Key: VBTXMPYBLXPMFU-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by a Dean-Stark apparatus to remove water and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chloromethyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 8 (CDK8), which plays a role in regulating gene expression and is implicated in various diseases, including cancer . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one is unique due to its specific spirocyclic structure and the presence of both amino and chloromethyl functional groups. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H23ClN2O

Molecular Weight

258.79 g/mol

IUPAC Name

2-amino-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one

InChI

InChI=1S/C13H23ClN2O/c1-10(15)12(17)16-7-6-13(9-16)4-2-11(8-14)3-5-13/h10-11H,2-9,15H2,1H3

InChI Key

VBTXMPYBLXPMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)CCl)N

Origin of Product

United States

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